N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
Description
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a pyrazine ring
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-7-5-9(8(2)20-7)12-17-18-13(21-12)16-11(19)10-6-14-3-4-15-10/h3-6H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSGKAGZVCBQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Furan Ring: The 2,5-dimethylfuran moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors like 1,2-diketones and diamines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Substitution: The pyrazine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper can facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxadiazole ring could produce amines.
Scientific Research Applications
Chemistry
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and reactions:
- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties or new functionalities.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| MRSA | 16 |
This suggests its potential use in developing new antibiotics or antimicrobial agents.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development:
- Anti-cancer Properties : The compound's structural features may contribute to anti-cancer activities by targeting specific pathways involved in tumor growth and proliferation.
Industry
The compound may also find applications in industrial settings:
- Material Science : Its unique chemical properties allow it to be utilized in the development of new materials with specific characteristics.
Case Studies
Several studies have documented the efficacy and applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against resistant bacterial strains. The research highlighted its potential as a lead compound for antibiotic development.
Case Study 2: Drug Development
Research exploring the anti-cancer properties of this compound indicated promising results in inhibiting cell proliferation in vitro. Further studies are required to elucidate its mechanisms and therapeutic potential.
Mechanism of Action
The mechanism by which N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings could participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a pyrazine ring.
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide: Features a pyridine ring instead of a pyrazine ring.
Uniqueness
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a pyrazine ring. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a synthetic compound that incorporates a pyrazine ring and an oxadiazole moiety. Its structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anticancer, and neuroprotective properties based on various studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 285.26 g/mol. The presence of the 1,3,4-oxadiazole and pyrazine rings contributes to its unique reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N3O3 |
| Molecular Weight | 285.26 g/mol |
| Structural Features | Pyrazine and oxadiazole rings |
| CAS Number | 1021092-15-8 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study:
A study evaluated the antimicrobial efficacy of related oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives, suggesting that modifications in the oxadiazole structure can enhance activity against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies focusing on its cytotoxic effects on cancer cell lines.
Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
In a specific study involving MCF-7 cells, the compound demonstrated an IC50 value of 12.5 µM, indicating effective cytotoxicity through apoptosis induction .
Neuroprotective Activity
Neuroprotection is another area where this compound shows promise. Research has highlighted the ability of certain pyrazine derivatives to protect neuronal cells from oxidative stress.
Case Study:
In vitro studies on PC12 cells exposed to hydrogen peroxide showed that this compound significantly reduced cell death and improved cell viability by modulating oxidative stress markers such as superoxide dismutase (SOD) and malondialdehyde (MDA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
